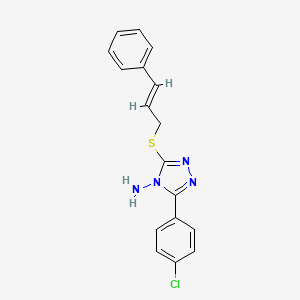
3-(4-Tert-butylphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of 1,2,4-triazoles , which are five-membered heterocyclic compounds containing three nitrogen atoms and one carbon atom. The specific structure of this compound includes a triazole ring, a tert-butylphenyl group, and a thioether linkage. Let’s break it down:
Triazole Ring: The ring is an aromatic heterocycle with three nitrogen atoms and two double bonds. It imparts unique properties to the compound.
Tert-Butylphenyl Group: The tert-butylphenyl group (4-tert-butylphenyl) is attached to the triazole ring. It provides steric hindrance and influences the compound’s reactivity.
Thioether Linkage: The sulfur atom in the thioether group (2-methylbenzylthio) connects to the triazole ring. Thioethers often exhibit interesting biological activities.
Vorbereitungsmethoden
Synthetic Routes::
Triazole Synthesis: The compound can be synthesized via a between an azide and an alkyne. For example, reacting an azide derivative with an alkyne in the presence of a copper catalyst yields the triazole ring.
Thioether Formation: The thioether linkage can be introduced by reacting an alkyl halide (e.g., 2-methylbenzyl chloride) with a thiol (e.g., sodium thiomethoxide).
Industrial Production:: Industrial-scale production typically involves multistep synthesis, optimization, and purification. Specific conditions and proprietary methods may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound may undergo oxidation at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction of the triazole ring or thioether linkage can occur.
Substitution: Substitution reactions at the phenyl group or the triazole ring are possible.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.
- Oxidation: Sulfoxides or sulfones.
- Reduction: Reduced triazole or thioether derivatives.
- Substitution: Alkylated or arylated products.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigating potential drug candidates due to the triazole’s bioactivity.
Pesticides and Agrochemicals: Developing novel compounds for crop protection.
Materials Science: Exploring applications in polymers, sensors, and catalysis.
Wirkmechanismus
The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs with the exact substitution pattern, we can compare it to other triazoles and thioethers. Notable compounds include:
1,2,4-Triazole: A simpler triazole with diverse applications.
Benzylthioethers: Similar thioether-containing compounds.
: Example of click chemistry: Huisgen, R. (1963). “1,3-Dipolar Cycloadditions. Past and Future”. Angewandte Chemie International Edition, 2(10), 565–598. DOI: 10.1002/anie.196305651 : Thioether synthesis: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley. : Triazole applications: Kappe, C. O. (2004). “Click Chemistry in Peptide Science.” European Journal of Organic Chemistry
Eigenschaften
CAS-Nummer |
676152-78-6 |
|---|---|
Molekularformel |
C20H24N4S |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
3-(4-tert-butylphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C20H24N4S/c1-14-7-5-6-8-16(14)13-25-19-23-22-18(24(19)21)15-9-11-17(12-10-15)20(2,3)4/h5-12H,13,21H2,1-4H3 |
InChI-Schlüssel |
FAISEMHDUFAVNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Tert-butylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12010615.png)
![N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12010617.png)
![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12010622.png)



![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12010646.png)
![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-(2-pyridinyl)pyridinium bromide](/img/structure/B12010653.png)

![N-[4-(hydroxysulfamoyl)phenyl]acetamide](/img/structure/B12010677.png)




